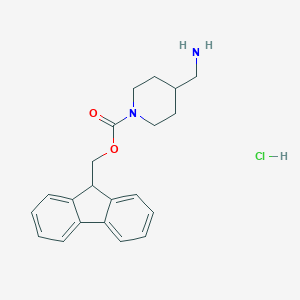

(9H-芴-9-基)甲基 4-(氨基甲基)哌啶-1-羧酸盐盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

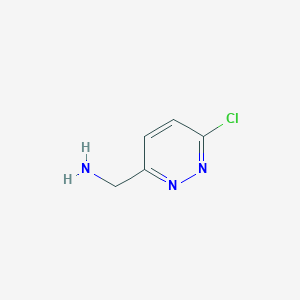

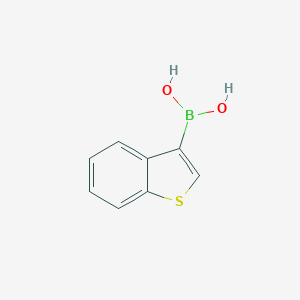

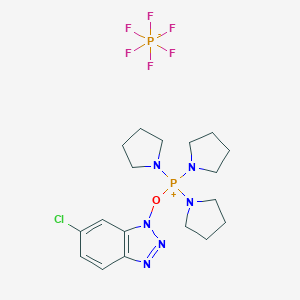

The compound "(9H-fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride" is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The fluorene moiety is often used in the synthesis of various organic compounds due to its stability and unique chemical properties.

Synthesis Analysis

The synthesis of related fluorene derivatives has been reported in the literature. For instance, a method for synthesizing 2,4,5-trichlorophenyl-(9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates has been described, which involves the use of isocyanates derived from Fmoc-amino acids . This process yields crystalline solids that are fully characterized by various spectroscopic techniques. These carbamates serve as building blocks for the synthesis of dipeptidyl urea esters, indicating the versatility of fluorene derivatives in complex organic syntheses.

Molecular Structure Analysis

The molecular structure of fluorene derivatives is characterized by the presence of the fluorene core, which imparts rigidity and planarity to the molecule. This structural feature is crucial for the interaction of these molecules with other chemical entities. The characterization of such compounds typically involves IR, ^1H NMR, ^13C NMR, and mass spectrometry, which provide detailed information about the molecular framework and the nature of substituents attached to the fluorene core .

Chemical Reactions Analysis

Fluorene derivatives undergo various chemical reactions that are useful in synthetic chemistry. For example, the condensation of fluorene with 1,2,5-trimethyl-4-piperidone leads to the formation of fluorenylidene piperidine, which can be catalytically converted to other complex structures such as pyridofluoranthene . Additionally, oxidation reactions can yield fluorenol and spiro compounds, demonstrating the reactivity of the fluorene moiety in different chemical environments .

Physical and Chemical Properties Analysis

The physical properties of fluorene derivatives, such as their crystalline nature, are important for their isolation and purification . The chemical properties, including reactivity towards oxidation and condensation, are central to their utility in synthetic applications. The stability of the fluorene core also allows for the introduction of various functional groups, which can lead to the formation of a wide range of compounds with potential applications in drug development and materials science.

科学研究应用

材料科学中的合成和发光

该化合物还在材料科学中发挥作用,特别是在芴化合物的合成和发光特性方面。芴化合物在荧光传感器开发和电荷转移加合物的研究中具有应用。例如,一种相关化合物,9H-芴-9-碳二硫代酸哌啶鎓盐,已被用于制备金配合物,在 77 K 时表现出光致发光特性。这些特性对于各种应用至关重要,包括传感器技术和光子器件 (J. Vicente 等,2004)。

光谱学中的芴席夫碱化合物

该化合物还与芴席夫碱化合物的合成有关,芴席夫碱化合物的特征在于其紫外线特性。这些特性对于理解光与材料的相互作用至关重要,这在光谱学和材料表征领域具有影响。研究这些化合物的吸收光谱,特别是溶剂和分子结构如何影响这些光谱,为其在各个科学领域的应用提供了宝贵的见解 (W. 文中,2011)。

代谢调节中的 ACC1/2 非选择性抑制

涉及该化合物的另一个重要研究领域是其在乙酰辅酶 A 羧化酶 (ACC1/2) 抑制中的作用。ACC1/2 是参与脂肪酸代谢的酶,它们的抑制对于调节细胞中的脂质生物合成至关重要。这在治疗代谢紊乱和理解细胞代谢的基本方面具有影响 (Tomomichi Chonan 等,2011)。

安全和危害

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name |

9H-fluoren-9-ylmethyl 4-(aminomethyl)piperidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2.ClH/c22-13-15-9-11-23(12-10-15)21(24)25-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20;/h1-8,15,20H,9-14,22H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJPZHAOBBSZRGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373395 |

Source

|

| Record name | (9H-Fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9H-fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride | |

CAS RN |

391248-14-9 |

Source

|

| Record name | (9H-Fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-carbonyl chloride](/img/structure/B151871.png)

![1-[3-(Hydroxymethyl)phenyl]ethan-1-one](/img/structure/B151883.png)